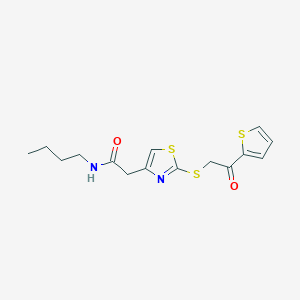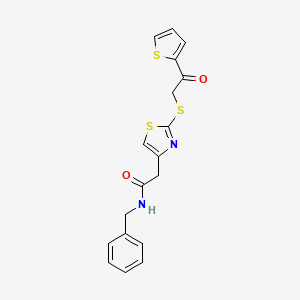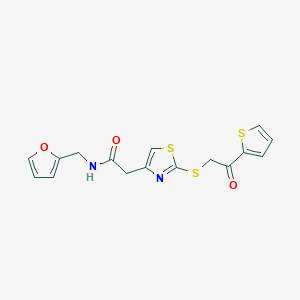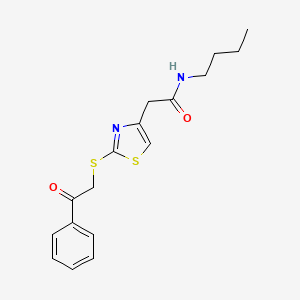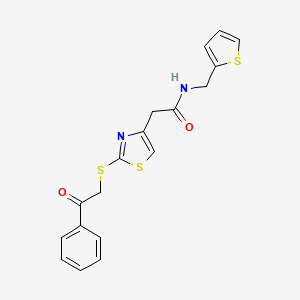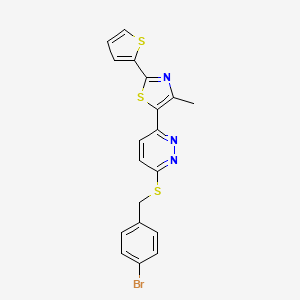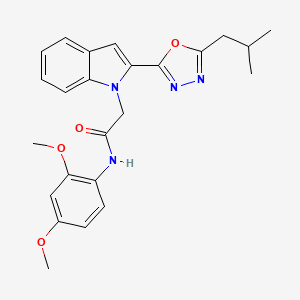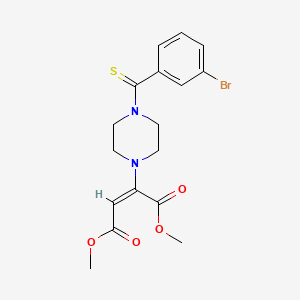
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate
Vue d'ensemble
Description
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate (DBM) is a chemical compound that has been extensively studied for its potential use in scientific research. DBM is a member of the maleimide family of compounds, which are known for their ability to interact with thiol groups in proteins and other biomolecules. In
Mécanisme D'action
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate is a thiol-reactive compound that can interact with cysteine residues in proteins and other biomolecules. This compound has been shown to form adducts with cysteine residues in the MDM2 protein, which disrupts the interaction between MDM2 and p53. This compound has also been shown to inhibit the activity of VEGFR by binding to a cysteine residue in the receptor.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, by inhibiting the activity of VEGFR.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has several advantages for use in lab experiments, including its high potency and specificity for thiol groups in proteins and other biomolecules. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several potential future directions for research involving Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate, including the development of new drugs that target the MDM2-p53 interaction and the investigation of other protein-protein interactions that could be targeted by thiol-reactive compounds. In addition, this compound could be used to study the role of thiol groups in cellular signaling pathways and the development of new methods for the detection and quantification of thiol groups in proteins and other biomolecules. Finally, this compound could be used to investigate the potential use of thiol-reactive compounds in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion
In conclusion, this compound is a thiol-reactive compound that has been extensively studied for its potential use in scientific research. This compound has been shown to be a potent inhibitor of the MDM2-p53 interaction and the activity of VEGFR, which makes it a promising candidate for the development of new drugs for cancer therapy. This compound has several advantages for use in lab experiments, including its high potency and specificity, but also has some limitations due to its potential toxicity and reactive nature. Future research involving this compound could lead to the development of new drugs and the investigation of the role of thiol groups in cellular signaling pathways.
Applications De Recherche Scientifique
Dimethyl 2-(4-(3-bromophenylcarbonothioyl)piperazin-1-yl)maleate has been used in a variety of scientific research applications, including the study of protein-protein interactions, the development of new drugs, and the investigation of cellular signaling pathways. This compound has been shown to be a potent inhibitor of the protein-protein interaction between MDM2 and p53, which is a promising target for cancer therapy. This compound has also been used to develop new drugs that target the vascular endothelial growth factor receptor (VEGFR), which is involved in tumor angiogenesis.
Propriétés
IUPAC Name |
dimethyl (E)-2-[4-(3-bromobenzenecarbothioyl)piperazin-1-yl]but-2-enedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O4S/c1-23-15(21)11-14(17(22)24-2)19-6-8-20(9-7-19)16(25)12-4-3-5-13(18)10-12/h3-5,10-11H,6-9H2,1-2H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJVITALJQLPIR-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)N1CCN(CC1)C(=S)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(\C(=O)OC)/N1CCN(CC1)C(=S)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



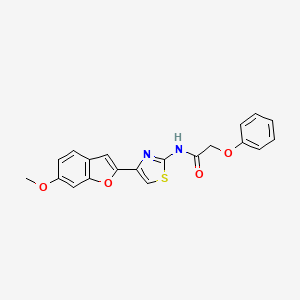
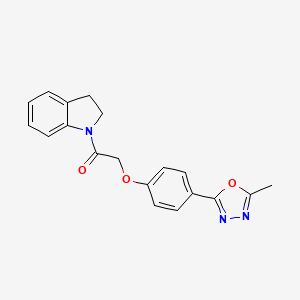
![2-ethoxy-5-isopropyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3311852.png)

![N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide](/img/structure/B3311860.png)
